molecular formula C25H21NO6 B2579302 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide CAS No. 865282-03-7

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide

Cat. No.: B2579302
CAS No.: 865282-03-7
M. Wt: 431.444
InChI Key: SRFZIHCTMYOIIB-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide is a synthetic chromen-4-one derivative featuring a benzamide substituent at the 2-position of the chromenone core. The compound’s structure includes a 3,4-dimethoxyphenyl group at the 3-position and a 3-methoxybenzamide moiety. Chromenone derivatives are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-8-6-7-16(13-17)24(28)26-25-22(15-11-12-20(30-2)21(14-15)31-3)23(27)18-9-4-5-10-19(18)32-25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFZIHCTMYOIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-4-one derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular signaling and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below compares the target compound with structurally related molecules from the literature:

Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Chromen-4-one 3-(3,4-Dimethoxyphenyl), 2-(3-methoxybenzamide) Methoxy, carbonyl, amide
Curcumin analog 3e (Molecules, 2013) Cyclopentanone (E)-3,4-Dimethoxybenzylidene, (E)-acryloyl Methoxy, α,β-unsaturated ketone
Curcumin analog 3d (Molecules, 2013) Cyclopentanone 4-Hydroxy-3-methoxybenzylidene, (E)-acryloyl Hydroxy, methoxy, α,β-unsaturated ketone
N-(3-((dimethylamino)methyl)-... () Benzamide 4-Methoxybenzamide, dimethylaminomethyl Methoxy, tertiary amine, amide
Antioxidant and Radical Scavenging Activity
  • Curcumin analogs 3e and 3d: Exhibit strong free radical scavenging (IC₅₀ values < 10 μM) due to phenolic hydroxy and methoxy groups, which donate hydrogen atoms to neutralize radicals .
  • Target compound: Lacks phenolic hydroxy groups but contains methoxy substituents.
Enzyme Inhibition
  • Tyrosinase Inhibition: Analog 3e (3,4-dimethoxy): IC₅₀ = 2.5 μM . Target compound: The 3,4-dimethoxyphenyl group may similarly interact with tyrosinase’s active site, though the chromenone core might alter binding efficiency.
  • ACE Inhibition :
    • Analog 3d (4-hydroxy-3-methoxy): IC₅₀ = 8.7 μM .
    • Target compound: The absence of a hydroxy group may reduce ACE affinity compared to 3d.
Cytotoxicity and Selectivity
  • Curcumin analogs: Non-toxic to normal human lung cells (IC₅₀ > 100 μM) .
  • Target compound: Structural similarity to non-toxic analogs suggests low cytotoxicity, though direct data are lacking.

Substituent Effects on Bioactivity

  • Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability but reduce radical scavenging capacity compared to hydroxy groups.
  • Chromenone vs. Cyclopentanone Core: The chromenone system’s conjugated π-electrons may improve stability and modulate electronic interactions with biological targets.

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₅
Molecular Weight 342.35 g/mol
CAS Number 1010923-71-3

This compound features a chromenone core with a 3,4-dimethoxyphenyl substitution and a methoxybenzamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. By binding to the active sites of these enzymes, it prevents their phosphorylation activity, leading to reduced cell growth and increased apoptosis in tumor cells.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in conditions characterized by chronic inflammation.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound on various cancer cell lines:

  • Breast Cancer : In studies involving breast cancer cell lines (e.g., MCF-7), the compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability at micromolar concentrations .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells, suggesting that it induces programmed cell death through intrinsic pathways .

In Vivo Studies

In vivo models further support the anticancer potential of this compound:

  • Tumor Xenograft Models : Administration of this compound in xenograft models showed a marked reduction in tumor size compared to control groups. Histopathological examinations indicated decreased mitotic indices and increased apoptosis within treated tumors .

Case Studies

  • Case Study on Breast Cancer Treatment : A recent study investigated the effects of this compound on MCF-7 breast cancer cells and found that it significantly inhibited cell proliferation and induced apoptosis through caspase activation. The study concluded that this compound holds promise as a therapeutic agent for breast cancer treatment .
  • Anti-inflammatory Activity : Another study examined its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that the compound effectively reduced the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended methodologies for synthesizing N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous chromenone derivatives are synthesized via nucleophilic substitution followed by cyclization under acidic conditions. Key intermediates like 3,4-dimethoxyphenylacetylene and 3-methoxybenzoyl chloride are often used. Reaction optimization (e.g., temperature at 45°C for 1.25 hours) ensures high yields . Purification via column chromatography with hexane/EtOH (1:1) is recommended to isolate the product .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • 1H/13C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.9–7.3 ppm) to confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 416.5 for similar analogs) .
  • UV-Vis : Chromenone derivatives exhibit strong absorbance at λmax ~270–320 nm due to conjugated π-systems .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) help determine IC50 values. Ensure compounds are dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, with parameters:

  • Space group: P21/c (monoclinic)
  • Unit cell dimensions: a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, β = 93.49°
  • R1 < 0.05 for high-resolution data (<1.0 Å) . Discrepancies in bond lengths or angles (e.g., C–O vs. C=O) should be cross-validated with DFT calculations .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50 values under standardized conditions (e.g., pH, temperature).
  • Assay Variability : Control for cell line specificity (e.g., HeLa vs. MCF-7) and solvent effects.
  • Structural Analogues : Test derivatives with modified methoxy groups to isolate pharmacophores .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-oxo position .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life .

Methodological Notes

  • Crystallography : Always deposit structural data in the Cambridge Structural Database (CSD) for peer validation .
  • Safety : Adhere to H303/H313/H333 hazard protocols (e.g., PPE, fume hoods) during synthesis .
  • Data Reproducibility : Share raw NMR/HRMS files via repositories like Zenodo to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.